molecular formula C14H19N5OS B2732943 1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034312-69-9

1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2732943
CAS No.: 2034312-69-9
M. Wt: 305.4
InChI Key: MZKQQGPDFCNBLD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic small molecule designed for investigative applications in medicinal chemistry and chemical biology. Its structure incorporates a urea bridge linking a cyclohexyl group to a triazole-methyl moiety, which is further functionalized with a thiophene ring—a motif frequently utilized in drug discovery for its favorable physicochemical and electronic properties . The 1,2,3-triazole core, often formed via click chemistry, serves as a stable bioisostere and a versatile scaffold for constructing molecular libraries. This specific architecture suggests potential as a key intermediate for researchers developing novel kinase inhibitors or probing protein-protein interactions. The compound's molecular framework is of significant interest for studying enzyme inhibition mechanisms and for the synthesis of more complex heterocyclic compounds aimed at modulating biological pathways . Further investigation is required to fully elucidate its specific biological targets, binding affinity, and mechanism of action.

Properties

IUPAC Name

1-cyclohexyl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c20-14(16-11-4-2-1-3-5-11)15-8-12-9-19(18-17-12)13-6-7-21-10-13/h6-7,9-11H,1-5,8H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKQQGPDFCNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound consists of a cyclohexyl group linked to a urea moiety, which is further substituted with a thiophen-3-yl triazole. The general structure can be represented as follows:

CxHyNzOwSv\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_v

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Triazole : The thiophen-3-yl group is introduced via a coupling reaction with azide derivatives.
  • Urea Formation : The cyclohexyl isocyanate reacts with the triazole derivative to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound may target specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and induction of apoptosis.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against bacterial strains. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. Specific MIC values ranged from 6.25 µg/mL to 32 µg/mL depending on the strain tested.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : Binding to target enzymes or receptors that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through the activation of caspases.

Data Summary

Biological ActivityTarget OrganismsMIC (µg/mL)References
AnticancerVarious cancer cell lines25.9 - 93.3
AntimicrobialStaphylococcus aureus6.25
Escherichia coli32

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study evaluated its effects on multiple cancer types, showing selective cytotoxicity towards ovarian and prostate cancer cells.
  • Antimicrobial Efficacy : Another investigation assessed its antibacterial action against multi-drug resistant strains, revealing promising results that warrant further exploration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison of Urea-Triazole Derivatives

Compound Name Urea Substituent Triazole Substituent Molecular Formula Key Features/Biological Activity Reference
1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (Target) Cyclohexyl Thiophen-3-yl C₁₄H₁₉N₅OS Potential enzyme inhibition (inference) N/A
1-((1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea (7e) 4-Bromophenyl 3-Bromobenzyl C₁₇H₁₆Br₂N₅O IDO1 inhibitor; IC₅₀ = 0.78 μM
1-(4-bromophenyl)-3-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)urea (7f) 4-Bromophenyl 3-Methoxybenzyl C₁₈H₁₉BrN₆O₂ IDO1 inhibitor; IC₅₀ = 1.24 μM
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) 4-Methoxyphenyl 3-Nitrophenyl, pyridine core C₂₃H₂₁N₇O₄ Anticandidal activity
1-cyclohexyl-3-(2-phenylethyl)urea Cyclohexyl Phenethyl (non-triazole) C₁₅H₂₂N₂O Structural analog; no reported activity

Key Observations

Substituent Effects on Bioactivity: The bromophenyl and methoxybenzyl substituents in 7e and 7f () enhance IDO1 inhibitory activity compared to the target compound’s thiophene group. Bromine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, while methoxy groups offer moderate polarity . The nitro group in 15a () contributes to anticandidal activity but increases molecular weight (459 g/mol vs.

Impact of Cyclohexyl vs. Aryl Urea Substituents :

  • Cyclohexyl groups (target compound and 1-cyclohexyl-3-(2-phenylethyl)urea in ) increase lipophilicity, which may improve membrane permeability compared to aromatic substituents like bromophenyl .

Role of Heterocyclic Moieties :

  • Thiophene’s sulfur atom in the target compound could engage in unique interactions (e.g., hydrogen bonding or van der Waals forces) compared to halogens or nitro groups in analogs. This may influence selectivity in biological targets .

Synthetic Methodologies :

  • The target compound’s triazole ring likely follows CuAAC protocols similar to 7e , 7f , and 15a , which use azide-alkyne coupling under reflux conditions .

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